N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
Description
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzimidazole ring and a pyrazole ring, both of which are known for their significant biological activities
Properties
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-12-14(13(2)24(6)22-12)11-17(25)21-19(3,4)18-20-15-9-7-8-10-16(15)23(18)5/h7-10H,11H2,1-6H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINOBJQQRSEDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NC(C)(C)C2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling through an acetamide linkage. Common reagents used in these reactions include alkyl halides, amines, and acylating agents. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly utilizing catalytic processes and advanced purification techniques.
Chemical Reactions Analysis
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and pyrazole rings, using reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure suggests potential as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Medicine: Due to the biological activity of benzimidazole and pyrazole rings, this compound may be investigated for its therapeutic potential in treating diseases.
Industry: It could be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring is known to bind to various biological targets, potentially inhibiting enzyme activity or modulating receptor functions. The pyrazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular pathways.
Comparison with Similar Compounds
N-[2-(1-methylbenzimidazol-2-yl)propan-2-yl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide can be compared with other compounds containing benzimidazole or pyrazole rings:
Benzimidazole derivatives: These compounds are widely studied for their antimicrobial and anticancer properties.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic activities. The uniqueness of this compound lies in the combination of both rings, potentially offering a broader spectrum of biological activities and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
